
Nervonic acid
概要
説明
Nervonic acid (C24:1 n-9), a monounsaturated very long-chain fatty acid (VLCFA), is a critical structural component of sphingolipids in the myelin sheath, essential for nerve cell integrity and neurotransmission . It is biosynthesized via elongation of oleic acid (C18:1 n-9) and is enriched in brain tissue, peripheral nerves, and specialized plant sources such as Malania oleifera and Acer truncatum (Chinese maple) . This compound reduces C26:0 levels in ALD patient-derived fibroblasts and enhances cellular ATP production, offering dual biochemical and functional benefits . Beyond ALD, this compound is implicated in neuropsychiatric conditions, including depression and ADHD, and serves as a biomarker for metabolic and renal disorders .
準備方法
- ネルボン酸は、その直前の前駆体であるエルカ酸 からの伸長経路 を通じて合成することができます。
- 工業的生産方法では、トリグリセリドとして存在する植物種子油 からの抽出がしばしば行われます。
- 特に、ルナリア種 (ルナリア・ビエンニスまたはルナリア・アヌアなど) の種子油は、ネルボン酸の豊富な供給源です .
化学反応の分析
- ネルボン酸は、24 個の炭素骨格に 1 つの二重結合 (C=C) を持つ一価不飽和脂肪酸 です。
- 酸化、還元、置換 などのさまざまな反応を起こします。
- 一般的な試薬や条件は、特定の反応の種類によって異なります。
- これらの反応によって生成される主要な生成物は、反応条件によって異なります .
科学研究への応用
- ネルボン酸は、神経発達 および精神病性障害 の治療において重要な役割を果たします。
- 神経組織の細胞膜におけるCa2+ イオンチャネル を調節する可能性があります。
- 研究では、神経変性疾患 などにおけるその潜在的な応用が探求されています .
科学的研究の応用
Neurological Health and Disease Management
Role in Myelination and Neuroprotection
Nervonic acid is a critical component of sphingolipids, which are essential for myelination in the central nervous system. Its presence in the myelin sheath aids in the formation and maintenance of nerve fibers, making it vital for neurological health. Research indicates that supplementation with this compound can enhance myelination processes, particularly in infants and patients undergoing remyelination therapies for conditions such as multiple sclerosis .
Therapeutic Potential in Neurological Disorders
Several studies have highlighted the neuroprotective effects of this compound:
- Parkinson’s Disease : In animal models, administration of this compound has been shown to alleviate motor disorders associated with Parkinson's disease .
- Alzheimer's Disease : this compound may contribute to cognitive function preservation by mitigating oxidative stress and inflammation in neuronal cells, as evidenced by improved learning and memory capabilities in treated mice .
- Major Depressive Disorder : Elevated levels of this compound have been identified as potential biomarkers for major depressive disorder, suggesting its involvement in mood regulation and mental health .
Metabolic Health
Impact on Obesity and Metabolic Disorders
Recent research indicates that this compound supplementation can significantly influence metabolic health:
- Weight Management : A study demonstrated that a diet enriched with this compound reduced weight gain and adiposity in mice subjected to high-fat diets. This effect is attributed to enhanced fatty acid oxidation and improved metabolic parameters such as insulin sensitivity .
- Adipogenesis : this compound has been shown to promote adipogenesis and influence lipid metabolism-related gene expression in human mesenchymal stem cells, indicating its potential use in fat transplantation therapies .
Biomarker Development
This compound's levels in plasma have been linked to various psychiatric and neurological conditions, making it a promising candidate for biomarker development:
- Major Depressive Disorder : Increased concentrations of this compound have been noted in patients experiencing depressive episodes compared to those in remission, highlighting its potential as a diagnostic marker .
- Metabolic Disorders : The relationship between this compound levels and obesity-related complications suggests its utility in monitoring metabolic health .
Production and Commercial Applications
Biotechnological Advances
The production of this compound has seen significant advancements through biotechnological methods. Recent studies have successfully utilized oleaginous yeasts such as Yarrowia lipolytica to produce high yields of this compound through metabolic engineering techniques. This approach holds promise for cost-effective production methods that could facilitate commercial applications of this compound in nutraceuticals and pharmaceuticals .
Data Summary
作用機序
- ネルボン酸がその効果を発揮する正確なメカニズムはまだ研究段階です。
- それは、神経機能とミエリンの維持に関連する分子標的 および細胞経路 との相互作用に関与している可能性があります。
類似の化合物との比較
- ネルボン酸は、その鎖長 (24 個の炭素) と一価不飽和 (オメガ-9 位置) のユニークな組み合わせで際立っています。
- 類似の化合物には、リグノセリン酸 (24:0) やその他の超長鎖脂肪酸が含まれます。
類似化合物との比較
Nervonic acid shares structural and functional similarities with other fatty acids but exhibits distinct biochemical properties and therapeutic applications. Below is a detailed comparison:
Erucic Acid (C22:1 n-9)
- Structure and Sources: A 22-carbon monounsaturated fatty acid found in rapeseed oil and Lorenzo’s oil (a 4:1 mix of erucic and oleic acids) .
- Role in ALD : Like this compound, erucic acid reduces C26:0 levels in ALD fibroblasts by competitively inhibiting VLCFA elongation. However, this compound increases total C24:1 lipid content three-fold more effectively than erucic acid, enhancing myelin repair .
- Functional Differences : this compound uniquely boosts intracellular ATP production in ALD cells, a cytoprotective effect absent in erucic acid .
Oleic Acid (C18:1 n-9)
- Structure and Sources: An 18-carbon monounsaturated fatty acid abundant in olive oil and animal fats.
- Biological Role: Primarily involved in energy metabolism and membrane fluidity.
Lignoceric Acid (C24:0)
- Structure and Sources : A saturated 24-carbon fatty acid present in animal fats and pathological accumulations in ALD.
- Pathological Role: Elevated lignoceric acid levels correlate with neuroinflammation in ADHD and metabolic syndrome. This compound’s unsaturated structure allows better integration into cell membranes, countering lignoceric acid’s rigidity and toxicity .
Table 1. Comparative Analysis of this compound and Structurally Related Fatty Acids
Key Research Findings and Clinical Implications
- ALD Therapy : this compound outperforms erucic acid in restoring lipid homeostasis and cellular energy in ALD models. At 20 µM, it increases ATP levels by 30% in patient-derived fibroblasts, suggesting neuroprotective benefits beyond VLCFA modulation .
- Neuropsychiatric Biomarker : Elevated this compound in red blood cells correlates with depressive states and psychosis risk, though conflicting data exist in ADHD (higher levels in some cohorts vs. lower in others) .
- Renal and Metabolic Disorders : Reduced serum this compound levels in lupus nephritis patients may reflect its role in mitigating oxidative stress and inflammation .
生物活性
Nervonic acid (NA), a monounsaturated fatty acid with the chemical structure C24:1n-9, has garnered significant attention due to its biological activity and potential therapeutic applications. This article explores the various biological activities of this compound, including its effects on neurological disorders, cellular mechanisms, and implications for health.
Overview of this compound
This compound is predominantly found in the brain, liver, and kidneys, and plays a crucial role in the formation of sphingolipids, which are vital for cellular structure and function. Its involvement in myelination processes makes it particularly relevant in neurological health.
Biological Functions
1. Neuroprotective Effects
this compound has shown promise in protecting against neurodegenerative diseases. In a study involving a mouse model of Parkinson's disease, NA alleviated motor deficits induced by MPTP, a neurotoxin. The treatment resulted in upregulation of tyrosine hydroxylase and downregulation of α-synuclein, indicating a protective effect on dopaminergic neurons without toxic side effects on liver or kidney function .
2. Cognitive Enhancement
Research indicates that this compound can mitigate cognitive decline associated with oxidative stress. In an Alzheimer's disease model using D-galactose and aluminum chloride, mice treated with NA exhibited improved locomotion and learning abilities. The treatment also enhanced antioxidant enzyme activities while reducing pro-inflammatory cytokines such as IL-6 and TNF-α .
3. Anti-inflammatory Properties
this compound has demonstrated anti-inflammatory effects by modulating cytokine levels and enhancing antioxidant defenses. This is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases .
This compound exerts its biological effects through several mechanisms:
- Cell Membrane Integrity : As a component of sphingolipids, NA contributes to the structural integrity of cell membranes, influencing cell signaling and apoptosis.
- Energy Production : Studies have shown that NA treatment increases intracellular ATP levels in adrenoleukodystrophy (ALD) fibroblasts, suggesting an enhancement in cellular energy metabolism .
- Lipid Mobilization : NA plays a role in lipid metabolism, influencing the mobilization of very long-chain fatty acids (VLCFAs) and potentially reversing pathological accumulations seen in disorders like ALD .
Table 1: Summary of Key Studies on this compound
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Neurological Disorders : Given its neuroprotective properties, NA may be beneficial for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
- Mental Health : The correlation between elevated NA levels and major depressive disorder indicates potential for use as a biomarker or therapeutic agent .
- Metabolic Disorders : By influencing lipid metabolism and reducing inflammation, NA may also play a role in managing obesity and diabetes-related complications .
Q & A
Basic Research Questions
Q. What are the current methodologies for detecting and quantifying nervonic acid in biological samples, and how do their sensitivities compare?
this compound detection in plasma or tissues often employs liquid chromatography (LC) or gas chromatography (GC) coupled with time-of-flight mass spectrometry (TOFMS). LC-TOFMS is widely used but may lack sensitivity for low-abundance this compound, leading to undetectable levels in some samples . For improved precision, GC-TOFMS is recommended, as it achieves lower detection limits (e.g., 0.29 µM in controls) and higher inter-assay reproducibility (CV = 9.2%) . When analyzing psychiatric cohorts, GC-TOFMS confirmed elevated this compound in major depressive disorder (MDD) patients (0.62 ± 0.20 µM vs. 0.29 ± 0.053 µM in controls), a finding obscured by LC-TOFMS limitations .
Q. What are the primary natural and engineered biosynthesis pathways for this compound?
this compound is naturally sourced from brain tissue, breast milk, and plant oils like colleseed oil . Engineered de novo synthesis in Yarrowia lipolytica involves heterologous expression of elongases (e.g., from Mus musculus) and desaturases to convert oleic acid (C18:1) into this compound (C24:1). Metabolic engineering strategies, such as overexpressing lipid metabolism genes (e.g., DGAT, ACC), increased this compound titers to 111.6 mg/L in yeast . Supplementation with colleseed oil as an auxiliary carbon source further boosted production to 185.0 mg/L, highlighting the role of lipid-rich substrates in pathway optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound levels across neuropsychiatric disorders?
Contradictory findings (e.g., elevated this compound in MDD vs. no change in schizophrenia) require rigorous analytical and statistical validation. For instance, GC-TOFMS reanalysis of initially undetectable LC-TOFMS data in schizophrenia cohorts clarified this compound’s diagnostic specificity . ANCOVA modeling with covariates (age, sex) and independent replication cohorts can mitigate confounding factors . Additionally, sample type (plasma vs. erythrocyte membranes) and patient heterogeneity (e.g., ultra-high-risk vs. diagnosed schizophrenia) must be standardized to reconcile discrepancies .
Q. What experimental designs are critical for evaluating this compound’s therapeutic potential in adrenoleukodystrophy (ALD)?
In ALD, this compound’s ability to reduce very long-chain fatty acid (VLCFA) accumulation is tested in patient-derived fibroblasts using concentration-response assays. A dose-dependent reduction in hexacosanoic acid (C26:0) levels, comparable to erucic acid (Lorenzo’s oil), validates biochemical efficacy . Concurrent measurement of ATP production (via luminescence assays) and oxidative stress markers (e.g., ROS) confirms functional benefits, such as improved cellular resilience . Double-blind preclinical trials in ALD mouse models with this compound-enriched diets are recommended to assess in vivo efficacy.
Q. How can metabolic engineering improve this compound yields in microbial systems?
Optimizing Yarrowia lipolytica for this compound production involves:
- Enzyme Selection : Screening elongases/desaturases from diverse species (e.g., Arabidopsis thaliana for Δ9-desaturase activity) .
- Fermentation Strategies : Co-feeding with colleseed oil enhances acetyl-CoA and NADPH pools, increasing precursor availability .
- Dynamic Regulation : CRISPRi/a systems to downregulate competing pathways (e.g., β-oxidation) during the production phase . These approaches increased titers from 111.6 mg/L to 185.0 mg/L in engineered strains .
Q. What methodological controls are essential for validating this compound’s inhibitory effects on HIV-1 reverse transcriptase (RT)?
RT inhibition assays require:
- Controls : Positive (no inhibitor), negative (no enzyme), solvent (DMSO ≤2%), and inhibitor (this compound IC50 = 12 ± 1 mM) controls .
- Dose-Response : Testing experimental agents (e.g., pentacosenoic acid derivatives) in duplicate across 0.01–1000 µM ranges .
- Statistical Validation : IC50 calculations using nonlinear regression and comparison to this compound’s baseline activity .
Q. Data Contradiction and Mechanistic Analysis
Q. Why do this compound levels correlate with MDD but not schizophrenia in plasma metabolomics?
Mechanistic hypotheses include:
- Lipid Metabolism Dysregulation : MDD-specific alterations in elongase (ELOVL1) activity may drive this compound accumulation .
- Membrane Composition : Erythrocyte membrane analyses in schizophrenia cohorts might reveal compartment-specific differences vs. plasma .
- Medication Artifacts : Psychotropic drugs in schizophrenia could normalize this compound levels, necessitating medication-naïve cohort comparisons .
Q. Methodological Recommendations
- Separation Techniques : Combine urea complexation (for fatty acid enrichment) with preparative HPLC to achieve >98% this compound purity .
- Statistical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Preclinical Models : Use D-galactose/AlCl3-induced cognitive impairment mice to test this compound’s neuroprotective effects .
特性
IUPAC Name |
(Z)-tetracos-15-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCXVQVJPWHRF-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009308 | |
Record name | Nervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Nervonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-37-6 | |
Record name | Nervonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nervonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NERVONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nervonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。